1-(Benzyloxy)-2-bromocyclooctane
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Overview
Description
1-(Benzyloxy)-2-bromocyclooctane is an organic compound characterized by a cyclooctane ring substituted with a benzyloxy group and a bromine atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-2-bromocyclooctane typically involves the bromination of cyclooctane followed by the introduction of a benzyloxy group. One common method includes the use of bromine (Br2) in the presence of a radical initiator to achieve bromination. The subsequent step involves the reaction of the brominated cyclooctane with benzyl alcohol in the presence of a base to form the benzyloxy derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of catalysts to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-2-bromocyclooctane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of corresponding alcohols or amines.
Oxidation Reactions: The benzyloxy group can be oxidized to form benzoic acid derivatives under strong oxidizing conditions.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
- Substitution reactions yield alcohols or amines.
- Oxidation reactions yield benzoic acid derivatives.
- Reduction reactions yield cyclooctane derivatives .
Scientific Research Applications
1-(Benzyloxy)-2-bromocyclooctane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-2-bromocyclooctane involves its interaction with molecular targets through its functional groups. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromine atom can undergo nucleophilic substitution reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-(Benzyloxy)-2-iodocyclooctane: Similar structure but with an iodine atom instead of bromine.
1-(Benzyloxy)-2-chlorocyclooctane: Similar structure but with a chlorine atom instead of bromine.
1-(Benzyloxy)-2-fluorocyclooctane: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: 1-(Benzyloxy)-2-bromocyclooctane is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its halogenated analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic applications .
Properties
CAS No. |
90054-74-3 |
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Molecular Formula |
C15H21BrO |
Molecular Weight |
297.23 g/mol |
IUPAC Name |
1-bromo-2-phenylmethoxycyclooctane |
InChI |
InChI=1S/C15H21BrO/c16-14-10-6-1-2-7-11-15(14)17-12-13-8-4-3-5-9-13/h3-5,8-9,14-15H,1-2,6-7,10-12H2 |
InChI Key |
UCWUMCBFEZXQFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(C(CC1)OCC2=CC=CC=C2)Br |
Origin of Product |
United States |
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